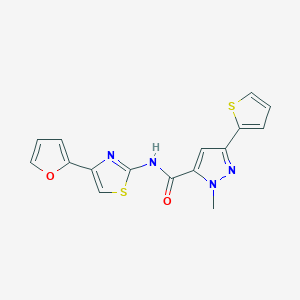

N-(4-(furan-2-yl)thiazol-2-yl)-1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide

Description

N-(4-(furan-2-yl)thiazol-2-yl)-1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide is a heterocyclic compound featuring a pyrazole core substituted with a methyl group, a thiophen-2-yl moiety, and a carboxamide-linked thiazole ring bearing a furan-2-yl group. This structure combines aromatic and electron-rich heterocycles (furan, thiophene, thiazole, pyrazole), which are common in bioactive molecules.

Properties

IUPAC Name |

N-[4-(furan-2-yl)-1,3-thiazol-2-yl]-2-methyl-5-thiophen-2-ylpyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N4O2S2/c1-20-12(8-10(19-20)14-5-3-7-23-14)15(21)18-16-17-11(9-24-16)13-4-2-6-22-13/h2-9H,1H3,(H,17,18,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVWAHPNISNQGED-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C2=CC=CS2)C(=O)NC3=NC(=CS3)C4=CC=CO4 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-(furan-2-yl)thiazol-2-yl)-1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological activity, including synthesis, pharmacological implications, and structure-activity relationships (SAR).

Synthesis of the Compound

The synthesis of this compound typically involves multi-step reactions starting from easily accessible precursors. The method often includes the formation of the thiazole and pyrazole rings, followed by the introduction of the furan and thiophene moieties.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, particularly focusing on its potential as an antiviral and anticancer agent.

Antiviral Activity

Recent studies have indicated that derivatives of pyrazole compounds exhibit significant inhibitory effects against viruses, including MERS-CoV. For instance, related compounds showed IC50 values (the concentration required to inhibit viral replication by 50%) in the low micromolar range, highlighting their potential as antiviral agents . The specific compound may share similar mechanisms of action due to its structural characteristics.

Anticancer Activity

The compound's structure suggests possible interactions with various cellular pathways involved in cancer progression. Pyrazole derivatives have been reported to exhibit cytotoxicity against several cancer cell lines. In vitro studies indicate that modifications to the thiophene and furan substituents can enhance or diminish activity against specific cancer types .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound.

| Substituent | Modification | Effect on Activity |

|---|---|---|

| Furan | Positioning | Enhances antiviral activity |

| Thiazole | Substitution | Critical for cytotoxicity |

| Thiophene | Variability | Alters selectivity for cancer cell lines |

Studies have shown that introducing electron-withdrawing groups can improve potency by increasing lipophilicity and enhancing membrane permeability .

Case Studies

A notable study demonstrated that a series of pyrazole derivatives, including those with similar structural motifs to our compound, displayed substantial antitubercular activity. The most active derivative exhibited an MIC (minimum inhibitory concentration) of 12.5 μg/mL against Mycobacterium tuberculosis . This suggests that this compound may also possess similar therapeutic potential.

Scientific Research Applications

Structural Overview

The compound features a unique combination of heterocyclic moieties, including thiazole, thiophene, and furan. Its molecular formula can be represented as CHNOS, indicating the presence of multiple functional groups that contribute to its reactivity and biological activity.

Antimicrobial Properties

Research indicates that compounds with similar structural frameworks exhibit significant antimicrobial activity. For instance, derivatives of pyrazoles have shown effectiveness against various bacterial strains due to their ability to inhibit bacterial cell wall synthesis .

Anticancer Activity

Studies have highlighted the potential of thiazole and thiophene derivatives in anticancer applications. For example, a related compound demonstrated cytotoxic effects against HepG2 (human liver cancer) and A549 (human lung cancer) cell lines. Molecular docking studies suggested effective binding to dihydrofolate reductase, a key enzyme in cancer proliferation .

Structure–Activity Relationship (SAR)

The biological activity of N-(4-(furan-2-yl)thiazol-2-yl)-1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide is influenced by the substituents on the thiazole and thiophene rings. Modifications can enhance or diminish activity against specific targets, emphasizing the importance of SAR studies in drug development .

Case Study: Antimicrobial Efficacy

In a study examining the antimicrobial efficacy of similar compounds, it was found that modifications on the thiophene ring significantly enhanced activity against Gram-positive bacteria. The presence of electron-withdrawing groups was particularly beneficial for increasing potency .

Case Study: Anticancer Mechanisms

Another investigation into anticancer mechanisms revealed that compounds with a pyrazole core exhibited apoptosis-inducing properties in cancer cells through mitochondrial pathways. The study utilized flow cytometry to quantify apoptotic cells after treatment with synthesized derivatives .

Comparison with Similar Compounds

Structural Analogues in Enzyme Inhibition

Compounds 76–93 () share the N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl) scaffold but differ in sulfonamide substituents. These derivatives were optimized as anthrax lethal factor inhibitors, with activity depending on substituent electronic and steric properties. For example:

- Compound 82 (4-(thiazol-5-yl)benzenesulfonamide) showed enhanced binding due to thiazole’s electron-deficient nature, improving interactions with the enzyme’s active site .

- Compound 85 (4-(1H-pyrazol-1-yl)benzenesulfonamide) demonstrated moderate activity, highlighting the importance of substituent flexibility .

Comparison: The target compound replaces sulfonamide with a carboxamide group, which may alter solubility and hydrogen-bonding capacity.

Anticancer Activity: Thiophene Derivatives

highlights thiophene-sulfonamide hybrids (e.g., Compound 6 , 13 ) with superior anti-breast cancer activity to doxorubicin. Key structural features include:

- Conjugated enone systems (e.g., (Z)-3-oxo-3-(thiophen-2-yl)prop-1-enylamino) enabling intercalation or covalent binding.

- Pyrazole or benzothiazole substituents enhancing cytotoxicity .

Comparison: The target compound’s thiophen-2-yl and pyrazole groups align with these active motifs. However, its furan-thiazole-carboxamide structure lacks the enone system, suggesting a different mechanism.

Cardioprotective Thiazole-Hydrazine Derivatives

reports N-[4-(4-methoxyphenyl)-thiazol-2-yl]-N1-(azepin-2-yl)-hydrazine hydrobromide , which outperformed Levocarnitine in reducing hypoxic muscle contraction. The thiazole-hydrazine core and methoxyphenyl group were critical for activity .

Comparison : The target compound’s thiazole-carboxamide group may mimic hydrazine’s hydrogen-bonding capacity, but the absence of a methoxyphenyl substituent could limit cardioprotective efficacy.

Physicochemical and Crystallographic Insights

describes isostructural thiazole derivatives with fluorophenyl groups. These compounds exhibit near-planar conformations, except for one fluorophenyl group oriented perpendicularly, influencing crystal packing and solubility .

Comparison : The target compound’s furan and thiophene groups may introduce similar conformational flexibility. Furan’s lower electron-withdrawing capacity compared to fluorophenyl could reduce crystallinity but improve metabolic stability.

Data Tables

Table 1. Structural and Functional Comparison

Q & A

Basic: How can the synthesis of this compound be optimized for improved yield and purity?

Methodological Answer:

- Reaction Solvent Selection : Ethanol or DMF is commonly used for cyclocondensation reactions involving pyrazole and thiazole intermediates. Ethanol is preferred for its ability to dissolve polar intermediates while facilitating crystallization .

- Catalyst Optimization : Use catalytic acetic acid or ethylenediamine diacetate to accelerate heterocycle formation, as demonstrated in thiazole and pyrazole syntheses .

- Crystallization Techniques : Purify the final product via slow cooling in ethanol/water (1:1) or DMF to remove unreacted starting materials, achieving >95% purity .

Advanced: What advanced spectroscopic techniques resolve ambiguities in structural characterization?

Methodological Answer:

- Multi-Nuclear NMR : Use -NMR and -NMR to differentiate between thiophene (δ 7.2–7.4 ppm) and furan (δ 6.3–6.5 ppm) protons. -NMR can confirm pyrazole ring substitution patterns .

- High-Resolution Mass Spectrometry (HRMS) : Accurately determine molecular weight (e.g., CHNOS requires m/z 351.04) to rule out isomers .

- X-Ray Crystallography : Resolve steric clashes between the thiophene and furan substituents, which may affect biological activity .

Advanced: How to design in vitro assays for evaluating anticancer activity?

Methodological Answer:

- Cell Line Selection : Test against MCF-7 (breast cancer) and HepG2 (liver cancer) lines, as thiazole-pyrazole hybrids show IC values <10 µM in these models .

- Mechanistic Studies :

- Control Compounds : Compare with 5-fluorouracil or doxorubicin to benchmark potency .

Advanced: What strategies guide SAR studies on substituent effects?

Methodological Answer:

- Thiophene vs. Furan Modifications : Replace thiophene with phenyl or furan groups to evaluate π-π stacking vs. hydrogen-bonding contributions to receptor binding .

- Methyl Group Positioning : Synthesize analogs with methyl groups at pyrazole N1 vs. C3 to study steric effects on cytotoxicity .

- Bioisosteric Replacement : Substitute the carboxamide group with sulfonamide or urea to assess solubility and target affinity .

Advanced: How does molecular docking predict binding affinity with cancer targets?

Methodological Answer:

- Target Selection : Dock against EGFR (PDB ID: 1M17) or PARP-1 (PDB ID: 5DS3), where thiazole derivatives exhibit strong binding .

- Docking Workflow :

- Key Interactions : Look for hydrogen bonds between the carboxamide and Thr766 (EGFR) or π-stacking with Tyr907 (PARP-1) .

Basic: What purification methods ensure high purity for biological testing?

Methodological Answer:

- Column Chromatography : Use silica gel (60–120 mesh) with ethyl acetate/hexane (3:7) to separate thiazole and pyrazole byproducts .

- Recrystallization : Dissolve crude product in hot ethanol, filter through activated charcoal, and cool to 4°C for crystal formation (yield: 65–74%) .

- HPLC Purity Check : Use a C18 column with acetonitrile/water (70:30) at 1 mL/min; retention time ~8.2 min indicates >95% purity .

Advanced: How to resolve contradictions in biological activity data across analogs?

Methodological Answer:

- Meta-Analysis : Compare IC values from multiple studies (e.g., furan-substituted analogs vs. thiophene derivatives) to identify substituent-specific trends .

- Solubility Correction : Normalize activity data by logP (e.g., thiophene analogs with logP >3 may show false-low activity due to poor aqueous solubility) .

- Kinetic Studies : Perform time-dependent cytotoxicity assays to distinguish between rapid apoptosis induction vs. slow metabolic activation .

Advanced: What methodologies assess hydrolytic stability under physiological conditions?

Methodological Answer:

- pH-Dependent Degradation : Incubate the compound in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C for 24h. Monitor degradation via HPLC .

- Mass Spectrometry Identification : Detect hydrolysis products (e.g., free carboxylic acid from carboxamide cleavage) using LC-MS .

- Accelerated Stability Testing : Store at 40°C/75% RH for 4 weeks; >90% recovery indicates suitability for in vivo studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.